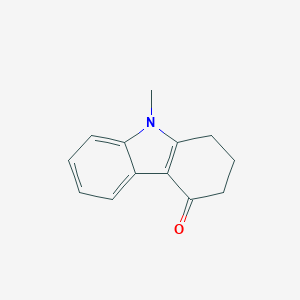

9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one

Description

Properties

IUPAC Name |

9-methyl-2,3-dihydro-1H-carbazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-14-10-6-3-2-5-9(10)13-11(14)7-4-8-12(13)15/h2-3,5-6H,4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHJUJCWZKJMCLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)CCC2)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181811 | |

| Record name | 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27387-31-1 | |

| Record name | 1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27387-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027387311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-METHYL-1,2,3,9-TETRAHYDRO-4H-CARBAZOL-4-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/267IW42T7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physical and chemical properties of 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one, a key intermediate in the synthesis of the antiemetic drug Ondansetron. This document details its chemical structure, physical characteristics, and provides an experimental protocol for its synthesis.

Core Compound Properties

This compound is a tricyclic organic compound with a carbazole core. Its structure consists of a fused indole and cyclohexanone ring system, with a methyl group substituted at the nitrogen atom of the indole ring.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 27387-31-1 | [1] |

| Molecular Formula | C₁₃H₁₃NO | [1] |

| Molecular Weight | 199.25 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 196-199 °C | [2] |

Spectroscopic Data

While extensively cited in the synthesis of Ondansetron and its analogs, detailed public spectral data for this compound is limited. The compound is routinely characterized by standard spectroscopic methods.

| Spectroscopic Data | |

| ¹H NMR | Data not publicly available in detail. SpectraBase provides a thumbnail view. |

| ¹³C NMR | Data not publicly available in detail. SpectraBase provides a thumbnail view. |

| Infrared (IR) | Data not publicly available in detail. |

| Mass Spectrometry (MS) | A GC-MS spectrum is available in the NIST Mass Spectrometry Data Center (NIST Number: 269339), with top peaks at m/z 171, 199, and 143.[1] |

Experimental Protocols

The primary utility of this compound is as a precursor in pharmaceutical synthesis. Below is a typical experimental protocol for its preparation.

Synthesis of this compound

This procedure outlines the methylation of the parent carbazole.

Materials:

-

1,2,3,9-Tetrahydro-4H-carbazol-4-one

-

Dimethyl sulfate

-

Potassium hydroxide (40% aqueous solution)

-

Acetone

Procedure:

-

Dissolve 1,2,3,9-Tetrahydro-4H-carbazol-4-one (18.5 g, 0.1 mol) in acetone.

-

Add dimethyl sulfate (25 g, 0.2 mol) and 40% potassium hydroxide solution (50 mL) to the mixture.

-

Stir the reaction mixture for 20 minutes.

-

Filter the resulting solid.

-

Wash the solid with water.

-

Crystallize the crude product.

-

Dry the purified product to yield this compound as a yellow solid (18.8 g, 94% yield).[2]

Role in Ondansetron Synthesis

This compound is a critical intermediate in the multi-step synthesis of Ondansetron. The following diagram illustrates a common synthetic pathway.

Caption: Synthetic pathway to Ondansetron highlighting the role of this compound.

This synthesis involves the initial formation of 1,2,3,9-tetrahydro-4H-carbazol-4-one, which is then methylated to produce the target intermediate.[2] Subsequent reactions, including a Mannich reaction and nucleophilic substitution, lead to the final Ondansetron product.[2] The provided DOT script can be rendered using a Graphviz tool to visualize this workflow.

References

9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one molecular structure and weight.

An In-depth Technical Guide to 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of pharmaceuticals, most notably Ondansetron. This document outlines its molecular characteristics, synthesis protocols, and its role in further chemical transformations.

Molecular Structure and Properties

This compound is a tricyclic organic compound. Its structure consists of a carbazole core, which is a dibenzopyrrole, with a methyl group attached to the nitrogen atom. The molecule is partially saturated, containing a cyclohexanone ring fused to the pyrrole moiety.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C13H13NO | [1][2][3][4][5] |

| Molecular Weight | 199.25 g/mol | [1][2][5] |

| IUPAC Name | 9-methyl-2,3-dihydro-1H-carbazol-4-one | [1] |

| CAS Number | 27387-31-1 | [2][3][4][5] |

| Appearance | White to off-white crystalline powder | [3][4] |

| Melting Point | 200.0-204.0℃ | [3][4] |

| Purity | >99.0% | [3][4] |

| SMILES | CN1C2=C(C(=O)CCC2)C3=CC=CC=C31 | [1] |

| InChI | InChI=1S/C13H13NO/c1-14-10-6-3-2-5-9(10)13-11(14)7-4-8-12(13)15/h2-3,5-6H,4,7-8H2,1H3 | [1] |

Experimental Protocols

This compound is a crucial intermediate in the synthesis of Ondansetron, a 5-HT3 antagonist used as an antiemetic. The following sections detail the synthetic route from this intermediate to a subsequent precursor of Ondansetron.

Synthesis of 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one

This procedure describes the conversion of this compound to 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one, which is a direct precursor to Ondansetron.[6]

Materials:

-

1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one

-

Paraformaldehyde

-

Hydrochloric acid (HCl)

-

N,N-dimethylformamide (DMF)

Procedure:

-

A mixture of 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one, paraformaldehyde, and a catalytic amount of hydrochloric acid is prepared in an aprotic solvent such as N,N-dimethylformamide (DMF).

-

The reaction is stirred at a suitable temperature, which can be optimized but is often performed at elevated temperatures to ensure a reasonable reaction rate.

-

The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is worked up. This typically involves quenching the reaction, followed by extraction and purification steps to isolate the desired product, 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one.[6]

This synthetic step is notable for its efficiency and high yield without the need for a secondary amine catalyst or glacial acetic acid as a solvent, which are common in other synthetic routes.[6]

Visualizations

The following diagrams illustrate the logical workflow of the synthesis process involving this compound.

Caption: Synthetic route from the starting material to the methylene intermediate.

Caption: Overall synthesis pathway from the carbazolone to Ondansetron.

References

- 1. This compound | C13H13NO | CID 598875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 27387-31-1|1,2,3,9-Tetrahydro-9-methyl-4H-carbazole-4-one|BLD Pharm [bldpharm.com]

- 3. syctchem.com [syctchem.com]

- 4. 1,2,3,9-Tetrahydro-9-Methyl-4H-Carbazole-4-One [chengtaichem.com]

- 5. This compound - Cas 27387-31-1, Molecular Formula C13h13no, Molecular Weight 199.25g, Assay 90.0% Hplc at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 6. US7696356B2 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom - Google Patents [patents.google.com]

A Technical Guide to 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one: Synthesis, Properties, and Role as a Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its core structure, a tetrahydrocarbazole, is a privileged scaffold found in numerous biologically active molecules and natural products. The primary importance of this compound lies in its role as a crucial intermediate in the synthesis of Ondansetron, a potent 5-HT3 receptor antagonist widely used for the prevention of nausea and vomiting induced by chemotherapy and radiotherapy.[1][2][3] This technical guide provides an in-depth overview of its chemical properties, synthesis, and the experimental protocols for its conversion to Ondansetron.

Chemical and Physical Properties

The systematic IUPAC name for this compound is 9-methyl-2,3-dihydro-1H-carbazol-4-one .[4] It is a solid, appearing as a white to off-white crystalline powder.[5][6] Below is a summary of its key chemical and physical properties.

| Property | Value | Source |

| Molecular Formula | C13H13NO | [4][5] |

| Molecular Weight | 199.25 g/mol | [4] |

| CAS Number | 27387-31-1 | [4][5] |

| Melting Point | 200.0-204.0 °C | [5] |

| Purity (HPLC) | ≥98% | [6] |

| Appearance | White to off-white crystalline powder | [5][6] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with readily available starting materials. A common synthetic route involves the condensation of 1,3-cyclohexanedione with phenylhydrazine, followed by cyclization and subsequent methylation.[2][3]

Biological Context and Application in Ondansetron Synthesis

While this compound is primarily known as a synthetic intermediate, its tetrahydrocarbazole core is associated with a wide range of pharmacological activities, including anti-Alzheimer, antimicrobial, and anticancer properties.[3] Its most prominent application is in the synthesis of Ondansetron, where it serves as the foundational scaffold. The conversion to Ondansetron involves a Mannich-type reaction followed by substitution.[1][2]

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and its subsequent conversion to a key intermediate for Ondansetron.

Synthesis of this compound[2]

-

Dissolution: Dissolve 1,2,3,9-Tetrahydro-4H-carbazol-4-one (0.1 mol) in acetone.

-

Addition of Reagents: Add dimethyl sulfate (0.2 mol) and 40% potassium hydroxide (50 mL) to the solution.

-

Reaction: Stir the mixture for 20 minutes.

-

Isolation: Filter the reaction mixture, wash the solid with water, and crystallize to yield the product.

-

Drying: Dry the crystallized product.

Synthesis of 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one[1]

-

Mixture Preparation: Prepare a mixture of this compound, a formaldehyde reagent (e.g., paraformaldehyde), and a mineral acid (e.g., HCl) in an aprotic solvent (e.g., DMF).

-

Heating: Heat the mixture for approximately 1 to 8 hours. The preferred temperature is between 60°C and the reflux temperature of the mixture.

-

Isolation: Isolate the resulting 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one.

This methylene intermediate is then reacted with 2-methylimidazole to form Ondansetron.[1]

Conclusion

This compound is a fundamentally important molecule in the field of pharmaceutical synthesis. Its straightforward preparation and its role as the direct precursor to the widely used antiemetic drug, Ondansetron, underscore its significance. The synthetic pathways and experimental protocols detailed in this guide provide a comprehensive resource for researchers and professionals in drug development and organic synthesis. Further research into derivatives of this carbazole scaffold may yield novel therapeutic agents with a range of biological activities.

References

- 1. US7696356B2 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom - Google Patents [patents.google.com]

- 2. journal.hep.com.cn [journal.hep.com.cn]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C13H13NO | CID 598875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,2,3,9-Tetrahydro-9-Methyl-4H-Carbazole-4-One [chengtaichem.com]

- 6. This compound High Purity at Attractive Prices [kavyapharma.in]

CAS number for 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one.

An In-depth Technical Guide to 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one

CAS Number: 27387-31-1[1][2][3][4][5]

This technical guide provides comprehensive information on this compound, a key intermediate in the synthesis of pharmaceutical compounds, most notably the anti-emetic agent Ondansetron.[1][2][4][5] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical and Physical Properties

The quantitative data regarding this compound are summarized below. These properties are essential for its handling, characterization, and use in synthetic procedures.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₃NO | [1][4][6] |

| Molecular Weight | 199.25 g/mol | [1][3][6] |

| Appearance | Off-white to brown or white crystalline powder | [1][4][5] |

| Melting Point | >177 °C, typically in the range of 200-204 °C | [3][4][5] |

| Purity (Assay) | ≥98% (HPLC), often >99.0% | [4][5][7] |

| IUPAC Name | 9-methyl-2,3-dihydro-1H-carbazol-4-one | [6] |

Safety and Hazard Information

Aggregated GHS classification data from multiple reports indicates the following hazards associated with the compound.

| Hazard Class | Code | Statement | Source(s) |

| Acute Toxicity, Oral | H301 | Toxic if swallowed | [6] |

| Hazardous to the Aquatic Environment, Long-Term | H412 | Harmful to aquatic life with long lasting effects | [6] |

Application in Pharmaceutical Synthesis

This compound is primarily utilized as a crucial intermediate in the multi-step synthesis of Ondansetron and its analogs.[2][4][8] Ondansetron is a potent 5-HT₃ receptor antagonist used to prevent nausea and vomiting caused by cancer chemotherapy, radiation therapy, and surgery.[8][9] The carbazole core of the molecule is essential for its pharmacological activity.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use are described in scientific literature and patents.

Protocol 1: Synthesis via Methylation

This protocol details the synthesis of the target compound from its non-methylated precursor.[8]

-

Dissolution: Dissolve 1,2,3,9-Tetrahydro-4H-carbazol-4-one (0.1 mol) in acetone.

-

Addition of Reagents: Add dimethyl sulfate (0.2 mol) and 40% potassium hydroxide (50 mL) to the solution.

-

Reaction: Stir the mixture for 20 minutes.

-

Isolation: Filter the resulting mixture and wash the solid with water.

-

Purification: Crystallize the crude product to yield this compound as a yellow solid (94% yield).[8]

Protocol 2: Use in Mannich Reaction for Ondansetron Analogs

This protocol describes the subsequent reaction of the title compound to form a key precursor for various Ondansetron analogs.[8]

-

Reaction Setup: Add this compound (0.04 mol), dimethylamine hydrochloride (0.046 mol), paraformaldehyde (0.05 mol), and glacial acetic acid (200 mL) to a flask.

-

Heating: Reflux the mixture for 4 hours.

-

Solvent Removal: Evaporate the solvent under reduced pressure using a rotary evaporator.

-

Workup: Add water (200 mL) to the residue. Alkalize the aqueous phase with ammonia solution to induce crystallization of the product.

-

Isolation: Filter the crystallized product, wash it with water, and dry to obtain 3-Dimethylaminomethyl-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one (90% yield).[8] This intermediate can then be reacted with various piperazines to synthesize a range of novel antiemetic compounds.[8]

Visualized Synthesis Pathway

The following diagram illustrates the synthetic workflow for producing Ondansetron analogs where this compound serves as a key intermediate.

Caption: Synthesis pathway for Ondansetron analogs.

References

- 1. 9-Methyl 1 Manufacturers, Exporters and Suppliers from Guntur India [kevyslabs.com]

- 2. Methyl Tetrahydro-4h-carbazol Manufacturer, Supplier from Navi Mumbai [navoneindia.in]

- 3. This compound - Cas 27387-31-1, Molecular Formula C13h13no, Molecular Weight 199.25g, Assay 90.0% Hplc at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 4. syctchem.com [syctchem.com]

- 5. chengtaichem.com [chengtaichem.com]

- 6. This compound | C13H13NO | CID 598875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound High Purity at Attractive Prices [kavyapharma.in]

- 8. journal.hep.com.cn [journal.hep.com.cn]

- 9. researchgate.net [researchgate.net]

Potential Pharmacological Activities of 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one: A Technical Guide

Disclaimer: Direct experimental data on the pharmacological activities of 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one is limited in publicly available scientific literature. This compound is primarily recognized as a key intermediate in the synthesis of the antiemetic drug, Ondansetron. This guide, therefore, extrapolates the potential pharmacological activities of this core structure by examining the extensively documented biological properties of its close structural analogs and the broader class of tetrahydrocarbazole derivatives. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction

The carbazole nucleus, a tricyclic aromatic scaffold, is a privileged structure in medicinal chemistry, present in numerous naturally occurring alkaloids and synthetic compounds with a wide array of biological activities.[1][2] The partially saturated analog, tetrahydrocarbazole, and its derivatives have attracted significant attention for their therapeutic potential, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[3][4] this compound represents a foundational structure within this class. While its direct biological evaluation is not extensively reported, the activities of its N-substituted and other derivatives provide a strong rationale for investigating its own pharmacological potential. This document provides a comprehensive overview of these potential activities, supported by quantitative data from related compounds, detailed experimental methodologies, and visual representations of key biological pathways.

Potential Anticancer Activity

Tetrahydrocarbazole derivatives have demonstrated significant cytotoxic activity against a variety of human cancer cell lines.[1][2] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer progression.[2][5]

Quantitative Data from Tetrahydrocarbazole Derivatives

The following table summarizes the in vitro cytotoxic activity of various N-substituted and other tetrahydrocarbazol-4-one derivatives against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the potency of the compounds.

| Compound ID | Substitution | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 5c | 2-diethylaminomethyl-9-methyl | A549 (Non-small cell lung cancer) | Not Specified (Potent) | [6] |

| SGC (Gastric adenocarcinoma) | Not Specified (Potent) | [6] | ||

| HCT116 (Colon cancer) | Not Specified (Potent) | [6] | ||

| K562 (Myeloid leukemia) | Not Specified (Potent) | [6] | ||

| Compound 4 | 9-Methyl-6-nitro | Not Specified | Selective AChE inhibitor | [7] |

| Compound 5g | Tetrahydrocarbazole-triazole derivative | MCF-7 (Breast cancer) | Potent | [5][8] |

| Carbazole derivative 4 | 5,8-Dimethyl-9H-carbazole derivative | MDA-MB-231 (Triple-negative breast cancer) | 0.73 ± 0.74 | [9] |

| Carbazole derivative 3 | 5,8-Dimethyl-9H-carbazole derivative | MDA-MB-231 (Triple-negative breast cancer) | 1.44 ± 0.97 | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[10][11][12]

Principle: In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, yielding a purple formazan product that is insoluble in aqueous solution.[12] The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[10]

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).[10]

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[10]

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Signaling Pathways in Anticancer Activity

1. MAPK/ERK Pathway Inhibition:

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation and survival and is often hyperactivated in cancers.[4][7][13][14] Some carbazole derivatives have been shown to inhibit this pathway, leading to decreased cancer cell growth.[14]

Caption: Inhibition of the MAPK/ERK signaling pathway by tetrahydrocarbazole derivatives.

2. Induction of Apoptosis:

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents, including carbazole derivatives, exert their effects by inducing apoptosis in cancer cells.[15][16][17] This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspases, the executioners of apoptosis.

Caption: General overview of apoptosis induction pathways potentially targeted by tetrahydrocarbazoles.

Potential Antimicrobial Activity

Carbazole and tetrahydrocarbazole derivatives have been reported to possess broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.[2][14][18] The substitutions on the carbazole ring system play a crucial role in determining the potency and spectrum of their antimicrobial effects.

Quantitative Data from Tetrahydrocarbazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of several carbazole derivatives against a range of microbial strains. MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Carbazole derivative 20b | Bacillus subtilis | 3.9 | [2] |

| Carbazole derivative 32b | Pseudomonas aeruginosa | 9.37 | [2] |

| Carbazole derivative 18a/b | Staphylococcus aureus | 50 | [2] |

| Carbazole derivative 44g | Staphylococcus aureus | 1.56 | [2] |

| Carbazole derivative 44g | Cryptococcus neoformans | 3.125 | [2] |

| Compound KZa-17 | Xanthomonas oryzae pv. oryzae | 3.12 | [19] |

| Compound KZa-17 | Xanthomonas axonopodis pv. citri | 1.56 | [19] |

| Azole derivative 4s | Candida albicans (sensitive) | 0.53 | [20] |

| Azole derivative 4w | Candida albicans (sensitive) | 0.69 | [20] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[18][21][22]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration that prevents visible growth after incubation is the MIC.

Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).[21]

-

Serial Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity. A redox indicator like 2,3,5-triphenyltetrazolium chloride (TTC) can be added to aid in the visualization of microbial growth.[18]

Potential Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Tetrahydrocarbazole derivatives have emerged as promising anti-inflammatory agents, primarily through their inhibition of key enzymes in the inflammatory cascade.[13]

Quantitative Data from Tetrahydrocarbazole Derivatives

The following table shows the in vitro and in vivo anti-inflammatory activity of various tetrahydrocarbazole derivatives.

| Compound ID | Assay | Activity/IC50 (µM) | Reference |

| LCY-2-CHO | iNOS expression inhibition | IC50 = 2.3 | [1] |

| COX-2 expression inhibition | IC50 = 7.6 | [1] | |

| p38 MAPK activity inhibition | IC50 = 1.7 | [1] | |

| Diazole derivative 2 | HRBC membrane stabilization | IC50 = 0.06 µg/mL | [23] |

| Diazole derivative 3 | HRBC membrane stabilization | IC50 = 0.7 µg/mL | [23] |

| Pyridazine derivative 6b | COX-2 Inhibition | Potent | [24] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[25][26][27][28][29]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Methodology:

-

Animal Dosing: Administer the test compound (e.g., tetrahydrocarbazole derivative) to the animals (typically rats or mice) via a suitable route (e.g., oral, intraperitoneal) at a predetermined time before carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).[28]

-

Induction of Edema: Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.[25][28]

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[28]

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw swelling in the control group and Vt is the average paw swelling in the treated group.[30][31]

Signaling Pathway in Anti-inflammatory Activity

COX-2 Inhibition:

Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[32][33] COX-2 is the inducible isoform of the enzyme, and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a major target for anti-inflammatory drugs.

Caption: Inhibition of the COX-2 pathway by tetrahydrocarbazole derivatives.

Conclusion

References

- 1. The anti-inflammatory carbazole, LCY-2-CHO, inhibits lipopolysaccharide-induced inflammatory mediator expression through inhibition of the p38 mitogen-activated protein kinase signaling pathway in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpar.com [ijpar.com]

- 4. A Drug Discovery Pipeline for MAPK/ERK Pathway Inhibitors in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. MTT (Assay protocol [protocols.io]

- 12. broadpharm.com [broadpharm.com]

- 13. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Small-molecule Articles | Smolecule [smolecule.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. acm.or.kr [acm.or.kr]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Evaluation of the Broth Microdilution Method Using 2,3-Diphenyl-5-thienyl-(2)-tetrazolium Chloride for Rapidly Growing Mycobacteria Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. arabjchem.org [arabjchem.org]

- 24. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. inotiv.com [inotiv.com]

- 26. researchgate.net [researchgate.net]

- 27. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 28. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 32. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 33. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of 5-HT3 Receptor Antagonists: A Technical Guide to 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one in Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and application of 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one as a pivotal building block in the development of pharmaceutical agents, most notably the potent antiemetic drug, Ondansetron. This document provides a comprehensive overview of its chemical characteristics, detailed experimental protocols for its synthesis and derivatization, and insights into the biological pathways targeted by the drugs derived from it.

Physicochemical Properties

This compound is a solid, white to off-white crystalline powder.[1][2] Its core structure is a tetracyclic system that provides a rigid scaffold amenable to various chemical modifications. A summary of its key physicochemical properties and those of its important derivatives is presented in Table 1.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |

| This compound | C13H13NO | 199.25 | 200.0-204.0 | White to off-white crystalline powder | 27387-31-1 |

| 1,2,3,9-Tetrahydro-4H-carbazol-4-one | C12H11NO | 185.22 | Not specified | Not specified | 15128-52-6 |

| 3-((Dimethylamino)methyl)-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one | C16H20N2O | 256.34 | 124-128 | Light yellow solid | 153139-56-1 |

| 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one | C14H13NO | 211.26 | Not specified | Not specified | 99614-64-9 |

| Ondansetron | C18H19N3O | 293.37 | 231-232 | White crystalline solid | 99614-02-5 |

Synthesis and Derivatization

The synthesis of this compound and its subsequent conversion to pharmacologically active molecules is a well-established process. The general synthetic workflow is depicted below.

Caption: General synthetic workflow for this compound and its derivatives.

Experimental Protocols

Protocol 1: Synthesis of 1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one (4)

This protocol is adapted from the synthesis of Ondansetron analogs.[3]

-

Step 1: Synthesis of Monophenylhydrazone (2)

-

Condense 1,3-cyclohexanedione (1) with phenylhydrazine hydrochloride in a diluted ethanol solution in the presence of sodium acetate.

-

-

Step 2: Synthesis of 1,2,3,9-Tetrahydro-4H-carbazol-4-one (3)

-

The monophenylhydrazone (2) undergoes cyclization and rearrangement in the presence of ZnCl2 in acetic acid to yield 1,2,3,9-tetrahydro-4H-carbazol-4-one (3).

-

-

Step 3: Synthesis of this compound (4)

-

Methylate compound (3) using a suitable methylating agent such as dimethyl sulfate to obtain the final core building block (4).

-

Protocol 2: Synthesis of 3-Dimethylaminomethyl-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one (Mannich Base, 5) [3]

-

A mixture of this compound (4) (8 g, 0.04 mol), dimethylamine hydrochloride (3.8 g, 0.046 mol), paraformaldehyde (1.5 g, 0.05 mol), and acetic acid (200 mL) is added to a flask.

-

The mixture is refluxed for 4 hours.

-

The solvent is evaporated under reduced pressure.

-

Water (200 mL) is added to the residue.

-

The aqueous phase is alkalized with ammonia solution, leading to the crystallization of the product.

-

The product is filtered, washed with water, and dried to give 1,2,3,9-tetrahydro-9-methyl-3-dimethylaminomethyl-4H-carbazol-4-one (5).

-

Yield: 90%

-

Melting Point: 124-128°C

-

Protocol 3: Synthesis of Ondansetron from the Mannich Base (5) [4]

-

The hydrochloride salt of 3-[(dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one (10 g, 34 mmol) and 2-methylimidazole (16.8 g, 205 mmol) are suspended in a mixture of water (75 ml) and dimethylformamide (37.5 ml).

-

The reaction mixture is heated to reflux (102-103°C) and stirred for 6 hours.

-

The mixture is then cooled to 5-10°C and stirred for 30 minutes.

-

The precipitated crude Ondansetron base is filtered, washed with cold water, and dried under vacuum at 60°C.

-

Yield: 96.4%

-

Purity (HPLC): 98.9%

-

Application in the Synthesis of 5-HT3 Receptor Antagonists

The primary application of this compound is in the synthesis of 5-HT3 receptor antagonists. These drugs are crucial for managing nausea and vomiting, particularly those induced by chemotherapy and radiotherapy.

The 5-HT3 Receptor Signaling Pathway

The 5-HT3 receptor is a ligand-gated ion channel.[5] Its activation by serotonin (5-HT) leads to the influx of cations, resulting in neuronal depolarization and the transmission of the emetic signal. The downstream signaling cascade involves calcium influx and the activation of various intracellular pathways.

Caption: Simplified 5-HT3 receptor signaling pathway and the point of intervention for Ondansetron.

Ondansetron and its analogs, synthesized from the this compound core, act as competitive antagonists at the 5-HT3 receptor. By blocking the binding of serotonin, these drugs prevent the opening of the ion channel and the subsequent signaling cascade that leads to the sensation of nausea and the vomiting reflex.

Synthesis of Ondansetron Analogs

The versatility of the this compound building block allows for the synthesis of a variety of Ondansetron analogs with potential antiemetic activity. By reacting the Mannich base intermediate with different substituted piperazines, novel compounds can be generated.[3] The yields and melting points of some synthesized analogs are presented in Table 2.

| Compound ID | R-group on Piperazine | Yield (%) | Melting Point (°C) |

| 6a | -CH3 | 81 | 127-128 |

| 6c | -CH2CH2OH | 71 | 140-141 |

| 6e | -C6H4-4-OCH3 | 80 | 159-160 |

| 6f | -C6H4-2-OCH3 | 76 | 170-172 |

| 6g | -C6H4-3-Cl | 78 | 170.5-173 |

Preliminary pharmacological tests have shown that some of these novel compounds exhibit antiemetic activity comparable to that of Ondansetron.[3]

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its well-defined synthetic pathway and its amenability to derivatization have made it a cornerstone in the development of 5-HT3 receptor antagonists. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this therapeutic area. Further exploration of derivatives based on this core structure holds promise for the discovery of new and improved therapeutic agents.

References

Spectroscopic data (NMR, IR, Mass Spec) for 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one, a key intermediate in the synthesis of various pharmaceutical compounds. The information presented herein includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.98 | d, J=7.6 Hz | 1H | Ar-H |

| 7.39 | d, J=8.0 Hz | 1H | Ar-H |

| 7.28-7.24 | m | 2H | Ar-H |

| 3.73 | s | 3H | N-CH₃ |

| 2.76 | t, J=6.4 Hz | 2H | -CH₂- |

| 2.51 | t, J=6.4 Hz | 2H | -CH₂- |

| 2.21-2.15 | m | 2H | -CH₂- |

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 191.7 | C=O |

| 142.1 | Ar-C |

| 137.5 | Ar-C |

| 126.1 | Ar-C |

| 122.3 | Ar-CH |

| 120.3 | Ar-CH |

| 118.8 | Ar-C |

| 109.1 | Ar-CH |

| 40.1 | -CH₂- |

| 29.3 | N-CH₃ |

| 23.5 | -CH₂- |

| 21.6 | -CH₂- |

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 1678 | C=O (Ketone) |

| 1605, 1470 | C=C (Aromatic) |

| 1338 | C-N |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 199.1 | [M]⁺ (Molecular Ion) |

| 171.1 | [M-CO]⁺ |

| 143.1 | [M-CO-C₂H₄]⁺ |

Experimental Protocols

The data presented above were obtained through the following experimental procedures:

Synthesis of this compound:

The title compound was synthesized via the Fischer indole synthesis. A mixture of 1,3-cyclohexanedione and N-methyl-N-phenylhydrazine was refluxed in glacial acetic acid. After cooling, the reaction mixture was poured into water, and the resulting precipitate was filtered, washed with water, and purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum was recorded on an FT-IR spectrometer using the KBr pellet method.

-

Mass Spectrometry (MS): Mass spectral data was obtained using a gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis.

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of Carbazole-Based Compounds in Medicine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The carbazole nucleus, a tricyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry.[1] First isolated from coal tar in 1872, its unique electronic properties and rigid planar structure have made it a cornerstone for the development of a diverse array of therapeutic agents.[1][2][3] This technical guide provides an in-depth exploration of the discovery, history, and pharmacological significance of carbazole-based compounds, offering valuable insights for researchers and professionals in drug development.

A Historical Timeline of Carbazole in Medicine

The journey of carbazoles from a coal tar constituent to a clinically significant pharmacophore has been a gradual but impactful one. The initial discovery of the parent carbazole did not immediately translate to medicinal applications. It was the exploration of natural products that unveiled the therapeutic potential of this heterocyclic system.

A pivotal moment came with the isolation of the first naturally occurring carbazole alkaloid, murrayanine, from the bark of Murraya koenigii in 1965.[3] This discovery spurred interest in carbazole-containing natural products, leading to the identification of a plethora of bioactive alkaloids from various plant species, fungi, and bacteria.[1]

A significant breakthrough in the therapeutic application of carbazoles was the discovery of the potent anticancer activity of ellipticine in 1959, isolated from the leaves of Ochrosia elliptica.[2][4] This discovery marked the beginning of extensive research into carbazole-based compounds as chemotherapeutic agents.

Subsequent decades saw the development and approval of several synthetic and semi-synthetic carbazole derivatives for various therapeutic indications, solidifying the importance of this scaffold in modern medicine.

Key Classes of Carbazole-Based Drugs

The versatility of the carbazole scaffold has given rise to a wide range of drugs with diverse pharmacological activities.

Anticancer Agents

Carbazole derivatives represent a significant class of anticancer agents, with several compounds approved for clinical use and many more in development. Their mechanisms of action are varied, often involving DNA interaction, enzyme inhibition, and disruption of key signaling pathways.

Ellipticine and its Analogs: Ellipticine is a pioneering carbazole-based anticancer agent.[4] Its primary mechanism of action involves DNA intercalation and the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[3][4][5][6] This leads to DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells.[6] Furthermore, ellipticine's biological activity is enhanced through metabolic activation by cytochrome P450 enzymes, leading to the formation of DNA adducts.[4][7]

Kinase Inhibitors:

-

Alectinib: Approved by the FDA, alectinib is a potent second-generation inhibitor of anaplastic lymphoma kinase (ALK).[2] It is a cornerstone in the treatment of ALK-positive non-small cell lung cancer (NSCLC).[8][9][10][11] Alectinib's high efficacy extends to patients with brain metastases, a common complication in this cancer type.[1][8]

-

Midostaurin: This multi-kinase inhibitor, approved for the treatment of acute myeloid leukemia (AML) with FLT3 mutations and advanced systemic mastocytosis, features a carbazole-related indolocarbazole core.[2][12] Midostaurin inhibits a range of kinases involved in cell proliferation and survival, including FLT3, KIT, PDGFR, and VEGFR2.[12]

-

Staurosporine: While not used clinically due to its lack of selectivity, staurosporine, a natural product isolated from Streptomyces staurosporeus, is a prototypical and potent broad-spectrum kinase inhibitor. It serves as a crucial research tool for studying kinase signaling and inducing apoptosis.

Quantitative Data: Anticancer Activity of Carbazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Ellipticine | HL-60 (Leukemia) | Varies | [3] |

| Ellipticine | CCRF-CEM (Leukemia) | Varies | [3] |

| Alectinib | ALK-positive NSCLC | Varies (clinical efficacy) | [1][8][9][10][11] |

| Compound 3a | A549 (Lung Carcinoma) | 5.988 ± 0.12 | [13] |

| Compound 3c | HuH-7 (Liver Cancer) | 10.80 ± 0.14 | [14] |

| Compound 3g | HuH-7 (Liver Cancer) | 11.62 ± 3.72 | [14] |

| Compound 3d | MCF-7 (Breast Cancer) | 43.4 | [13] |

| Compound 4d | MCF-7 (Breast Cancer) | 39.0 | [13] |

| Compound 3d | MDA-MB-231 (Breast Cancer) | 35.9 | [13] |

| Compound 4d | MDA-MB-231 (Breast Cancer) | 35.1 | [13] |

| (3-acetyl-6-chloro-9H-carbazol-9-yl)methyl)-[1,10-biphenyl]-2-carbonitrile | A549 (Lung Cancer) | 13.6 | [15] |

| (3-acetyl-6-chloro-9H-carbazol-9-yl)methyl)-[1,10-biphenyl]-2-carbonitrile | LLC (Lung Cancer) | 16.4 | [15] |

| 1,4-dimethyl-carbazole | A375 (Melanoma) | 80.0 | [15] |

| Doxorubicin (Reference) | A375 (Melanoma) | 87.0 | [15] |

| Compound 19 | A375 (Melanoma) | 50 | [15] |

| Compound 21 | A375 (Melanoma) | 60 | [15] |

| Coumarin-carbazole pyrazoline 7b | NCI-H520 (Lung Cancer) | 9.13 | [14] |

| Coumarin-carbazole pyrazoline 7b | HeLa (Cervical Cancer) | 11.36 | [14] |

Antimicrobial Agents

The carbazole scaffold is also prevalent in compounds exhibiting potent antimicrobial activity. Researchers have synthesized numerous carbazole derivatives with significant efficacy against a range of bacterial and fungal pathogens.

Quantitative Data: Antimicrobial Activity of Carbazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference(s) |

| Compound 56c | MRSA CCARM 3167 | 0.5 | [16] |

| Gatifloxacin (Reference) | MRSA CCARM 3167 | 2 | [16] |

| Compound 56c | E. coli | 0.5 | [16] |

| Gatifloxacin (Reference) | E. coli | 2 | [16] |

| Compound 20b | B. subtilis | 3.9 | [16] |

| Compound 32b | P. aeruginosa | 9.37 | [16] |

| Penicillin (Reference) | P. aeruginosa | 12.5 | [16] |

| Compound 44g | S. aureus | 1.56 | [16] |

| Compound 44g | C. neoformans | 3.125 | [16] |

| Compound 8f | MRSA CCARM 3167 | 0.5 | [2][17][18] |

| Moxifloxacin (Reference) | MRSA CCARM 3167 | 1 | [18] |

| Gatifloxacin (Reference) | MRSA CCARM 3167 | 2 | [18] |

| Compound 8f | E. coli 1924 | 0.5 | [2][17][18] |

| Moxifloxacin (Reference) | E. coli 1924 | 2 | [18] |

| Gatifloxacin (Reference) | E. coli 1924 | 2 | [18] |

| Fluorinated carbazole 2-10 | S. aureus | 32 | [19] |

| Fluorinated carbazole 2-10 | S. epidermidis | 32 | [19] |

| Methyl2-(6-chloro-9-(2-oxo-2-(phenylamino)ethyl)-9Hcarbazol-2-yl) propanoate | S. aureus, B. subtilis, E. coli, P. aeruginosa | 0.25 - 8 | [19] |

Cardiovascular Drugs

Carvedilol: A prominent example of a carbazole-based cardiovascular drug is carvedilol. It is a non-selective beta-blocker and an alpha-1 adrenergic receptor antagonist used in the management of heart failure and hypertension.[20] Its unique pharmacological profile, including antioxidant properties, contributes to its clinical benefits.[20] Clinical trials have demonstrated that carvedilol significantly reduces mortality and morbidity in patients with heart failure.[21]

Quantitative Data: Carvedilol Receptor Binding Affinity

| Receptor | Kᵢ (nM) | Reference(s) |

| β₁-adrenergic receptor | ~4-5 | [21] |

| β₂-adrenergic receptor | 0.17 - 0.19 | [22] |

Pharmacokinetic Parameters of Key Carbazole-Based Drugs

| Drug | Parameter | Value | Reference(s) |

| Alectinib | Half-life | ~33 hours | [23] |

| Alectinib | Bioavailability | ~37% | |

| Midostaurin | Time to peak plasma concentration | 1-3 hours (fasted) | [12][24][25][26] |

| Midostaurin | Half-life (Midostaurin) | ~21 hours | [12][25] |

| Midostaurin | Half-life (Metabolite CGP62221) | ~32 hours | [12] |

| Midostaurin | Half-life (Metabolite CGP52421) | ~471 hours | [12] |

| Midostaurin | Protein binding | >98% | [12] |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of carbazole-based drugs are a result of their interaction with specific biological targets and modulation of key signaling pathways.

Alectinib and ALK Signaling

Alectinib exerts its anticancer effect by inhibiting the anaplastic lymphoma kinase (ALK) receptor tyrosine kinase. In certain cancers, a chromosomal rearrangement leads to the fusion of the ALK gene with another gene, resulting in a constitutively active ALK fusion protein that drives tumor growth and survival. Alectinib binds to the ATP-binding pocket of the ALK kinase domain, blocking its autophosphorylation and downstream signaling cascades, including the RAS-MEK-ERK, PI3K-AKT, and JAK-STAT pathways.

Carvedilol and Adrenergic Receptor Signaling

Carvedilol's therapeutic effects in heart failure are mediated through its interaction with adrenergic receptors. It acts as an antagonist at β₁, β₂, and α₁ adrenergic receptors. By blocking β-receptors, it mitigates the detrimental effects of chronic sympathetic nervous system activation on the heart. Its α₁-blocking activity contributes to vasodilation, reducing afterload. Interestingly, carvedilol also exhibits biased agonism, particularly at the β₂-adrenoceptor, where it can activate G protein-independent signaling pathways involving β-arrestin, which may contribute to its unique clinical benefits.

Staurosporine and Apoptosis Induction

Staurosporine induces apoptosis through multiple pathways, making it a powerful tool for studying programmed cell death. It inhibits a wide range of protein kinases, leading to the activation of both caspase-dependent and caspase-independent apoptotic cascades. The caspase-dependent pathway involves the release of cytochrome c from the mitochondria, which activates a cascade of caspases, ultimately leading to cell death. The caspase-independent pathway can be mediated by other pro-apoptotic factors released from the mitochondria.

Experimental Protocols

This section provides an overview of key experimental methodologies used in the research and development of carbazole-based compounds.

Synthesis of Carbazole Derivatives

The synthesis of carbazole derivatives often starts from commercially available carbazole or its substituted analogs. A common intermediate for further functionalization is 9-ethyl-9H-carbazole-3-carbaldehyde.

Experimental Protocol: Synthesis of 9-ethyl-9H-carbazole-3-carbaldehyde

This synthesis is a two-step process involving N-ethylation of carbazole followed by Vilsmeier-Haack formylation.

Step 1: N-Ethylation of Carbazole

-

Materials: Carbazole, potassium hydroxide (KOH), bromoethane, N,N-dimethylformamide (DMF).

-

Procedure:

-

Dissolve carbazole in DMF in a round-bottom flask.

-

Add powdered KOH and bromoethane to the solution.

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 9-ethyl-9H-carbazole.

-

Step 2: Vilsmeier-Haack Formylation of 9-ethyl-9H-carbazole

-

Materials: 9-ethyl-9H-carbazole, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF).

-

Procedure:

-

In a flask, cool DMF to 0 °C.

-

Slowly add POCl₃ dropwise to the cooled DMF with stirring to form the Vilsmeier reagent.

-

Add a solution of 9-ethyl-9H-carbazole in DMF to the Vilsmeier reagent at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution).

-

Collect the precipitated product by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 9-ethyl-9H-carbazole-3-carbaldehyde.[27][28][29]

-

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.[30][31][32][33][34]

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the carbazole compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Activity Assessment: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).[35][36][37][38][39]

Experimental Protocol: Broth Microdilution Assay

-

Compound Preparation: Prepare a series of twofold dilutions of the carbazole compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density.

Workflow for Carbazole-Based Drug Discovery

The discovery and development of new carbazole-based drugs, whether from natural sources or through synthetic chemistry, follows a general workflow.

Conclusion

The carbazole scaffold has proven to be a remarkably versatile and fruitful starting point for the development of new medicines. From its humble origins in coal tar to its current status as a privileged structure in medicinal chemistry, the journey of carbazole-based compounds is a testament to the power of natural product discovery and rational drug design. The diverse pharmacological activities, including anticancer, antimicrobial, and cardiovascular effects, highlight the broad therapeutic potential of this heterocyclic system. As our understanding of disease biology deepens and synthetic methodologies advance, the carbazole nucleus is poised to remain a critical component in the armamentarium of medicinal chemists for the foreseeable future, promising the development of novel and more effective therapies for a range of human diseases.

References

- 1. Efficacy and safety of alectinib in ALK-positive non-small cell lung cancer and blood markers for prognosis and efficacy: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. mdpi.com [mdpi.com]

- 8. The efficacy and safety of alectinib in the treatment of ALK+ NSCLC: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FDA approves alectinib as adjuvant treatment for ALK-positive non-small cell lung cancer | FDA [fda.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. onclive.com [onclive.com]

- 12. cancercareontario.ca [cancercareontario.ca]

- 13. researchgate.net [researchgate.net]

- 14. Coumarin–carbazole based functionalized pyrazolines: synthesis, characterization, anticancer investigation and molecular docking - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03970A [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives [mdpi.com]

- 20. academic.oup.com [academic.oup.com]

- 21. Effects of carvedilol on adrenergic receptor pharmacology in human ventricular myocardium and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. carvedilol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 23. researchgate.net [researchgate.net]

- 24. accessdata.fda.gov [accessdata.fda.gov]

- 25. Midostaurin, a Novel Protein Kinase Inhibitor for the Treatment of Acute Myelogenous Leukemia: Insights from Human Absorption, Metabolism, and Excretion Studies of a BDDCS II Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. benchchem.com [benchchem.com]

- 28. benchchem.com [benchchem.com]

- 29. benchchem.com [benchchem.com]

- 30. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 31. MTT assay protocol | Abcam [abcam.com]

- 32. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 33. texaschildrens.org [texaschildrens.org]

- 34. atcc.org [atcc.org]

- 35. researchgate.net [researchgate.net]

- 36. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 37. MIC determination by broth microdilution. [bio-protocol.org]

- 38. protocols.io [protocols.io]

- 39. Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one, a key intermediate in the production of various pharmaceutical compounds, most notably the antiemetic drug Ondansetron. The synthesis is a two-step process commencing with the Fischer indole synthesis to form the carbazole core, followed by N-methylation.

Introduction

This compound is a crucial building block in organic synthesis. Its tricyclic structure serves as a scaffold for the development of pharmacologically active molecules. The protocol outlined below is based on established and reliable chemical transformations, ensuring high yield and purity of the final product.

Overall Reaction Scheme

The synthesis proceeds in two main stages:

-

Fischer Indole Synthesis: Reaction of 1,3-cyclohexanedione with phenylhydrazine hydrochloride to yield 1,2,3,9-Tetrahydro-4H-carbazol-4-one.

-

N-Methylation: Subsequent methylation of the nitrogen atom on the indole ring to produce the target compound, this compound.

Experimental Protocols

Part 1: Synthesis of 1,2,3,9-Tetrahydro-4H-carbazol-4-one (3)

This initial step involves the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from 1,3-cyclohexanedione and phenylhydrazine hydrochloride.

Materials:

-

1,3-Cyclohexanedione (1)

-

Phenylhydrazine hydrochloride (2)

-

Glacial Acetic Acid

-

Zinc Chloride (ZnCl₂)

Apparatus:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Filtration apparatus (Büchner funnel)

Procedure:

-

A mixture of 1,3-cyclohexanedione and phenylhydrazine hydrochloride is prepared.

-

This mixture undergoes condensation to form a monophenylhydrazone.

-

The resulting intermediate is then subjected to cyclization and rearrangement in the presence of a catalyst like zinc chloride (ZnCl₂) to yield 1,2,3,9-Tetrahydro-4H-carbazol-4-one (3).[1]

Part 2: Synthesis of this compound (4)

This step involves the N-methylation of the previously synthesized carbazole derivative.

Materials:

-

1,2,3,9-Tetrahydro-4H-carbazol-4-one (3)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Potassium hydroxide (KOH), 40% solution

-

Acetone

-

Water

Apparatus:

-

Reaction flask

-

Stirring apparatus

-

Filtration apparatus

-

Drying oven or vacuum desiccator

Procedure:

-

Dissolve 18.5 g (0.1 mol) of 1,2,3,9-Tetrahydro-4H-carbazol-4-one (3) in acetone in a suitable reaction flask.

-

To the stirred solution, add 25 g (0.2 mol) of dimethyl sulfate and 50 mL of 40% potassium hydroxide solution.[1]

-

Continue stirring the mixture for 20 minutes at room temperature.[1]

-

Filter the resulting precipitate and wash it thoroughly with water.

-

Crystallize the crude product from a suitable solvent (e.g., ethanol) and dry it to obtain pure this compound (4) as a yellow solid.[1]

Data Presentation

The following table summarizes the quantitative data for the N-methylation step.

| Product | Molecular Formula | Yield | Melting Point (°C) | Reference |

| This compound (4) | C₁₃H₁₃NO | 94% | 196-199 | [1] |

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis process.

Caption: Two-step synthesis of this compound.

Logical Relationship of Reactants and Products

This diagram shows the logical flow from starting materials to the final product.

Caption: Logical flow from starting materials to the final methylated product.

References

The Synthesis of Ondansetron: A Detailed Application Note on the Utilization of 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Ondansetron, a selective 5-HT3 receptor antagonist widely used for the prevention of nausea and vomiting, particularly those induced by chemotherapy and radiotherapy. The synthesis pathways described herein utilize the key starting material, 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one.

Introduction

Ondansetron is a carbazole derivative recognized as an essential medicine by the World Health Organization. Its synthesis has been a subject of extensive research to develop efficient, scalable, and cost-effective manufacturing processes. A common and effective synthetic strategy involves the functionalization of this compound at the C-3 position, followed by the introduction of the 2-methylimidazole moiety. This document outlines the prevalent chemical routes, providing comparative data and step-by-step protocols.

Core Synthetic Pathways

The synthesis of Ondansetron from this compound primarily proceeds through two main pathways:

-

Two-Step Synthesis via a Methylene Intermediate: This classic approach involves a Mannich-type reaction to introduce an exocyclic methylene group at the C-3 position, followed by a Michael addition of 2-methylimidazole.[1][2]

-

One-Pot Synthesis / Synthesis via a Mannich Base Intermediate: This method involves the formation of a 3-((dialkylamino)methyl) intermediate (a Mannich base), which then undergoes substitution with 2-methylimidazole, sometimes in a one-pot procedure.[3][4]

The following sections provide detailed experimental protocols and comparative data for these pathways.

Quantitative Data Summary

The following tables summarize key quantitative data from various reported synthetic methods to allow for easy comparison of their efficiencies.

Table 1: Two-Step Synthesis via 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one

| Step | Reagents | Solvent | Temperature | Time | Yield | Reference |

| 1. α-Methylenation | Paraformaldehyde, Morpholine | Glacial Acetic Acid | Reflux | 5 h | 85% (crude) | [2] |

| 2. Michael Addition | 2-Methylimidazole, Alumina | Toluene | Reflux | 4 h | 70% (overall) | [2] |

| 1. α-Methylenation | Paraformaldehyde, HCl | DMF | 120 °C | 2-4 h | High Yield | [1] |

| 2. Michael Addition | 2-Methylimidazole | Toluene | 110 °C | 1-8 h | Not specified | [1] |

Table 2: Synthesis via 3-((Dimethylamino)methyl) Intermediate

| Step | Reagents | Solvent | Temperature | Time | Yield | Reference |

| 1. Mannich Reaction | Dimethylamine HCl, Paraformaldehyde | Glacial Acetic Acid | Reflux | 4 h | 90% | [4] |

| 2. Transamination | 2-Methylimidazole | Water/DMF | 102-103 °C (Reflux) | 6 h | 96.4% | [5] |

| One-Pot Process | Paraformaldehyde, Dimethylamine, 2-Methylimidazole | Acetic Acid | Not specified | 20-30 h | Poor | [3] |

| Continuous Flow | N,N,N,N-Tetramethyldiaminomethane, Methanesulfonic acid, then 2-Methylimidazole | Acetic Acid, then NMP | 110 °C | 30 min (flow), 3 h (batch) | 91.8% (over 2 steps) | [6][7] |

Experimental Protocols

Protocol 1: Two-Step Synthesis via Methylene Intermediate

This protocol is adapted from the work of Kim et al.[2]

Step 1: Synthesis of 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one

-

To a solution of this compound (10 g, 50 mmol) in glacial acetic acid (90 mL), add morpholine (2.2 mL, 25 mmol).

-

Heat the mixture to reflux.

-

Add paraformaldehyde (6.81 g) portion-wise over 5 hours. Alternatively, a 37% aqueous formaldehyde solution (22.8 mL) can be added dropwise over the same period.

-

After the addition is complete, continue refluxing until the reaction is complete (monitored by TLC).

-

Remove the acetic acid under reduced pressure.

-

Dilute the residue with ethyl acetate and wash successively with 10% aqueous hydrochloric acid, saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to yield the crude product (approx. 9.02 g, 85%), which can be used in the next step without further purification.

Step 2: Synthesis of Ondansetron

-

To a mixture of crude 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (9.02 g, 42.75 mmol) and 2-methylimidazole (10.5 g, 127 mmol) in toluene (225 mL), add alumina (22 g).

-

Heat the mixture to reflux for 4 hours.

-

Cool the reaction mixture to room temperature and filter.

-

Extract the filter cake with chloroform and filter off the alumina.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure and triturate the residue with ethyl acetate to yield Ondansetron as a white crystalline solid (approx. 10.4 g, 70% overall yield from the starting carbazolone).

Protocol 2: Synthesis via 3-((Dimethylamino)methyl) Intermediate and Transamination

This protocol is based on literature procedures.[4][5]

Step 1: Synthesis of 3-((Dimethylamino)methyl)-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one Hydrochloride

-

In a flask, combine this compound (8 g, 40 mmol), dimethylamine hydrochloride (3.8 g, 46 mmol), and paraformaldehyde (1.5 g, 50 mmol) in glacial acetic acid (200 mL).

-

Reflux the mixture for 4 hours.

-

Evaporate the solvent under reduced pressure.

-

Add water (200 mL) to the residue.

-

Alkalize the aqueous phase with ammonia solution to crystallize the product.

-

Filter the solid, wash with water, and dry to obtain the free base (approx. 9.2 g, 90%).

-

The hydrochloride salt can be prepared by dissolving the free base in a suitable solvent and treating with hydrochloric acid.

Step 2: Synthesis of Ondansetron by Transamination

-

Suspend 3-((Dimethylamino)methyl)-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride (12 kg, 41 mol) and 2-methylimidazole (20.2 kg, 246 mol) in a mixture of water (120 L) and N,N-dimethylformamide (30 L).

-

Heat the reaction mixture to reflux (102-103 °C) and stir for 6 hours.

-

Cool the mixture to 5-10 °C and stir for 30 minutes to precipitate the crude Ondansetron base.

-

Filter the product, wash with cold water, and dry under vacuum to yield Ondansetron (approx. 9.68 kg, 96.4% yield).

Visualized Workflows and Mechanisms

The following diagrams illustrate the chemical pathways and the mechanism of action of Ondansetron.

Conclusion

The synthesis of Ondansetron from this compound is a well-established process with multiple effective routes. The choice of a particular synthetic pathway will depend on factors such as desired yield, process scalability, safety considerations, and cost-effectiveness. The two-step process via a methylene intermediate is a classic and reliable method, while the synthesis through a Mannich base followed by transamination offers an alternative, often with high yields. Recent advancements in continuous flow chemistry also present opportunities for process intensification and improved efficiency. The protocols and data provided in this document serve as a comprehensive resource for researchers and professionals engaged in the synthesis and development of Ondansetron.

References

- 1. US7696356B2 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom - Google Patents [patents.google.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. US7041834B2 - Process for making ondansetron and intermediates thereof - Google Patents [patents.google.com]

- 4. journal.hep.com.cn [journal.hep.com.cn]

- 5. US20060252942A1 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-YL)methyl]-4H-carbazol-4-one - Google Patents [patents.google.com]

- 6. Multi-platform synthesis of ondansetron featuring process intensification in flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 7. Multi-platform synthesis of ondansetron featuring process intensification in flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00249G [pubs.rsc.org]

Application Note: Mannich Reaction Protocol for 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the Mannich reaction involving 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one. The Mannich reaction is a crucial carbon-carbon bond-forming reaction that introduces an aminomethyl group into a substrate containing an active hydrogen atom.[1][2] For the tetrahydrocarbazolone core, this reaction is a key step in the synthesis of various biologically active molecules, including analogs of the 5-HT3 receptor antagonist, Ondansetron.[3] The protocol outlines the synthesis of the 3-dimethylaminomethyl intermediate, which can be further modified to produce a diverse range of derivatives.[3] This application note includes a step-by-step experimental procedure, a summary of reaction yields for subsequent derivatives, and a workflow diagram for clarity.

General Reaction Scheme